
Tenalisib dose limiting toxicity management

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Tenalisib

CAS No.: 1639417-53-0

Cat. No.: S549008

Get Quote

Tenalisib Toxicity Profile & Management

The table below summarizes the key safety findings and management strategies for Tenalisib from clinical

trials.

Trial Phase /
Context

Identified DLTs
Most Frequent Related
TEAEs

Key Management
Strategies

Phase I
(Monotherapy in
hematologic
malignancies) [1]

No DLTs reported
across 11 dose levels

(up to 1200 mg BID).

Diarrhea, Nausea, Vomiting
[1].

Manage with standard
supportive care (e.g.,

antiemetics,
antidiarrheals).

Phase I/Ib
(Monotherapy in T-
Cell Lymphoma)
[2]

Two DLTs in an 800
mg fed cohort:

Transaminase
elevation, Rash, and

Neutropenia [3] [2].

Transaminase elevation
(33% any grade; 21%

Grade ≥3) [2].

Administer in a fasting
state (800 mg BID

fasting established as
MTD) [3] [2]. Monitor

liver function tests
(LFTs) closely.
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Trial Phase /
Context

Identified DLTs
Most Frequent Related
TEAEs

Key Management
Strategies

Phase I/II
(Combination with
Romidepsin in T-
Cell Lymphoma)
[4] [5]

No DLTs were

identified during dose
escalation [4] [5].

Nausea,

Thrombocytopenia,
increased AST/ALT,

Decreased appetite,
Neutropenia, Vomiting,

Diarrhea [4] [5].

Monitor for

hematological toxicity
(CBC), gastrointestinal

effects, and LFTs. Use
supportive medications

as needed.

Tenalisib & Romidepsin Combination Protocol

This methodology is based on the phase I/II study (NCT03770000) that successfully established the regimen

without encountering DLTs [4] [5].

1. Patient Population: Adults with relapsed/refractory T-Cell Lymphoma (PTCL or CTCL) who have
received at least one prior systemic therapy.

2. Dosing Schedule:
Tenalisib: 800 mg, administered orally, twice daily (BID), 1 hour before meals.

Romidepsin: 14 mg/m², administered intravenously (IV) over 4 hours, on Days 1, 8, and 15 of
a 28-day cycle.

3. Key Assessments & Management:
Hepatic Function: Monitor AST, ALT, and bilirubin levels regularly.

Hematological Parameters: Monitor complete blood count (CBC) for thrombocytopenia and
neutropenia.

GI Symptoms: Proactively manage nausea, vomiting, and diarrhea with standard medications.
Other: Monitor for fatigue, decreased appetite, dysgeusia, and hypokalemia.

Tenalisib's Mechanism and Safety Profile

Tenalisib is a highly selective dual inhibitor of the PI3Kδ and PI3Kγ isoforms, which are predominantly

expressed in hematopoietic cells [1] [2]. This selectivity may contribute to its manageable toxicity profile, as

it spares the ubiquitously expressed PI3Kα and PI3Kβ isoforms often associated with broader toxicities.

The diagram below illustrates the mechanism and common adverse events.
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Frequently Asked Questions for Researchers

What is the Maximum Tolerated Dose (MTD) of Tenalisib monotherapy? In relapsed/refractory T-Cell

Lymphoma, the MTD was established at 800 mg twice daily in a fasting state. DLTs were observed in a fed

cohort, leading to this recommendation [3] [2].

Does Tenalisib have a clinically significant drug interaction with Romidepsin? Pharmacokinetic data

from the combination study indicated that co-administration of Tenalisib did not significantly alter the

pharmacokinetics of romidepsin. This suggests no major drug-drug interaction that would require dose

adjustment of romidepsin [4] [5].

What are the most critical laboratory parameters to monitor during treatment? The most critical

parameters are Liver Function Tests (LFTs - AST, ALT) and Complete Blood Count (CBC - with focus

on neutrophils and platelets), particularly during the initial cycles of therapy [4] [2].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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